molecular formula C9H11ClO B1615903 1-Chloro-4-(ethoxymethyl)benzene CAS No. 33598-76-4

1-Chloro-4-(ethoxymethyl)benzene

Cat. No.: B1615903
CAS No.: 33598-76-4
M. Wt: 170.63 g/mol
InChI Key: ZZYBRVLJUZWKFG-UHFFFAOYSA-N
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Description

Its IR spectrum (10% CCl4 or CS2 solution) shows characteristic absorption bands, including spectral contamination near 1550 cm⁻¹ due to CCl4 solvent . The compound serves as a precursor in organic synthesis, particularly for pharmaceuticals, as evidenced by its glycosylated derivatives in crystalline forms used for medicinal applications .

Properties

CAS No.

33598-76-4

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-4-(ethoxymethyl)benzene

InChI

InChI=1S/C9H11ClO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3

InChI Key

ZZYBRVLJUZWKFG-UHFFFAOYSA-N

SMILES

CCOCC1=CC=C(C=C1)Cl

Canonical SMILES

CCOCC1=CC=C(C=C1)Cl

Other CAS No.

33598-76-4

Origin of Product

United States

Comparison with Similar Compounds

Nitro-Substituted Derivatives

  • 1-Chloro-4-((4-nitrophenoxy)methyl)benzene: Synthesized from 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions. Reduction with Raney Ni yields 4-((4-chlorobenzyl)oxy)aniline, whereas Fe/HCl and SnCl2 result in lower yields and purity .
  • 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene (3k): Prepared via Mitsunobu-like esterification, confirmed by HRMS ([M]+: 291.03055). This nitro-substituted derivative exhibits higher reactivity in reduction reactions compared to the ethoxymethyl analog .

Key Differences :

Property 1-Chloro-4-(ethoxymethyl)benzene 1-Chloro-4-((4-nitrophenoxy)methyl)benzene
Functional Group Ethoxymethyl (-CH2OCH2CH3) Nitrophenoxymethyl (-CH2O-C6H4-NO2)
Reduction Efficiency Not applicable Raney Ni: High yield; Fe/HCl: Low yield
Molecular Weight (g/mol) ~170.62 (estimated) 291.03 (HRMS)

Halogenated Alkyl/Aryl Derivatives

  • 1-Chloro-4-(2-chloroethyl)benzene : Synthesized via SOCl2 reaction, yielding a yellow oil (quantitative yield). ¹H NMR (CDCl₃) shows δ 2.99 (t, 2H) and 3.65 (t, 2H), indicative of a -CH2CH2Cl substituent .
  • 1-Chloro-4-(trichloromethyl)benzene : Studied via NQR, showing resonance frequencies (34.8293–39.2801 MHz) and reduced r_j values at 77 K, reflecting electronic effects of the trichloromethyl group .

Key Differences :

Property This compound 1-Chloro-4-(2-chloroethyl)benzene
Substituent -CH2OCH2CH3 -CH2CH2Cl
Physical State Likely liquid (analogous derivatives) Yellow oil
Reactivity Ether cleavage under acidic conditions Susceptible to nucleophilic substitution

Fluorinated Analogs

  • 1-Chloro-4-(2-fluoropropyl)benzene (F2) : Characterized by ¹³C and ¹⁹F NMR, with fluorine introducing electronegativity and altering reactivity .
  • 1-Chloro-4-(difluoromethyl)-2-fluorobenzene : Computed properties include XLogP3 = 3.3, molecular weight 180.55 g/mol, and high lipophilicity due to dual fluorine substitution .
  • 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene : Features a tetrafluoroethoxy group (-OCH2CF2), enhancing steric bulk and electronic withdrawal compared to ethoxymethyl .

Key Differences :

Property This compound 1-Chloro-4-(difluoromethyl)-2-fluorobenzene
Substituent -CH2OCH2CH3 -CF2H (difluoromethyl), -F (ortho)
Lipophilicity (XLogP3) ~2.5 (estimated) 3.3
Molecular Weight (g/mol) ~170.62 180.55

Sulfur-Containing Derivatives

  • Chloromethyl 4-chlorophenyl sulfide : Contains a -S-CH2Cl group, with a melting point of 21.5°C. The sulfide group increases nucleophilicity compared to ethers .

Key Differences :

Property This compound Chloromethyl 4-chlorophenyl sulfide
Functional Group Ether (-O-) Thioether (-S-)
Melting Point Likely liquid 21.5°C
Reactivity Acid-sensitive Oxidizes to sulfoxides/sulfones

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